molecular formula C15H14Cl2O3 B2967305 {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol CAS No. 872196-89-9

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol

Cat. No.: B2967305
CAS No.: 872196-89-9
M. Wt: 313.17
InChI Key: QPQJDZDLRQKFJF-UHFFFAOYSA-N
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Description

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol is an organic compound that features a benzyl ether linkage and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.

Scientific Research Applications

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy group and benzyl ether linkage are key features that differentiate it from other similar compounds.

Properties

IUPAC Name

[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(16)7-13(11)17/h2-7,18H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQJDZDLRQKFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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